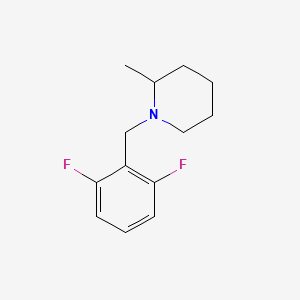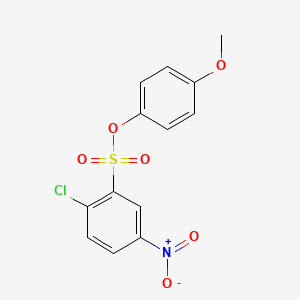![molecular formula C12H18N4O3 B4957267 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as JNJ-42041935, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential therapeutic applications in the fields of oncology, neurology, and immunology.
作用機序
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. By inhibiting PARP, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid prevents cancer cells from repairing DNA damage, leading to cell death. Additionally, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells.
Biochemical and Physiological Effects:
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is its potency and selectivity for PARP inhibition. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
将来の方向性
There are several potential future directions for research on 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One area of interest is in the development of combination therapies that include 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and other PARP inhibitors. Another area of interest is in the development of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in various diseases.
合成法
The synthesis of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with N-methylpiperazine. The resulting intermediate is then treated with phosgene to form the corresponding acid chloride, which is subsequently reacted with 4-piperidinemethanol to give 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the field of oncology, where 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has shown potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
1-methyl-5-(piperidin-4-ylmethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-16-10(9(7-15-16)12(18)19)11(17)14-6-8-2-4-13-5-3-8/h7-8,13H,2-6H2,1H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHJMFFMDATLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(piperidin-4-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide](/img/structure/B4957189.png)


![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)
![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)


![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
